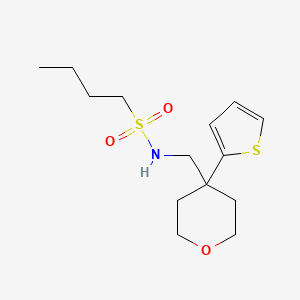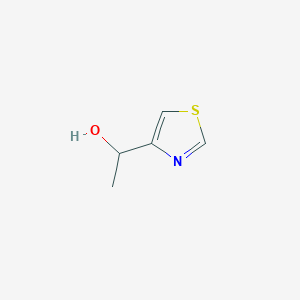
N-etil-N-(2-metilfenil)carbamato de 2,2,2-trifluoroetil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-trifluoroethyl N-ethyl-N-(2-methylphenyl)carbamate is a chemical compound with the molecular formula C12H14F3NO2. It is known for its unique structure, which includes a trifluoroethyl group, an ethyl group, and a 2-methylphenyl group attached to a carbamate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Aplicaciones Científicas De Investigación
2,2,2-trifluoroethyl N-ethyl-N-(2-methylphenyl)carbamate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-ethyl-N-(2-methylphenyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with N-ethyl-N-(2-methylphenyl)carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and the use of catalysts may be employed to enhance the reaction rate.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-trifluoroethyl N-ethyl-N-(2-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Mecanismo De Acción
The mechanism of action of 2,2,2-trifluoroethyl N-ethyl-N-(2-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include enzyme inhibition or receptor binding, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-trifluoroethyl N-ethyl-N-(2-chlorophenyl)carbamate
- 2,2,2-trifluoroethyl N-ethyl-N-(2-fluorophenyl)carbamate
- 2,2,2-trifluoroethyl N-ethyl-N-(2-bromophenyl)carbamate
Uniqueness
2,2,2-trifluoroethyl N-ethyl-N-(2-methylphenyl)carbamate is unique due to the presence of the 2-methylphenyl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in applications where specific interactions with molecular targets are required.
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-ethyl-N-(2-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c1-3-16(10-7-5-4-6-9(10)2)11(17)18-8-12(13,14)15/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGCSJPWLWACOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(1-ethyl-1H-pyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2532866.png)


![N-(3-chloro-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2532869.png)
![N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2532870.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-fluoropyridine-4-carboxamide dihydrochloride](/img/structure/B2532875.png)
![3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B2532877.png)

![7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2532881.png)

![2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate](/img/structure/B2532883.png)
![1-(Prop-2-yn-1-yl)-4-[2-(trifluoromethoxy)benzenesulfonyl]piperazine](/img/structure/B2532885.png)
![2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2532887.png)
